22:0 Coenzyme A, behenoyl Coenzyme A (ammonium salt), powder
Overview
Description
22:0 Coenzyme A, behenoyl Coenzyme A (ammonium salt), powder is a useful research compound. Its molecular formula is C43H87N10O17P3S and its molecular weight is 1141.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic and Biological Effects
Behenoyl Coenzyme A (22:0 CoA) is part of the very-long-chain saturated fatty acids (VLSFAs) category, which includes arachidic acid (20:0), behenic acid (22:0), and lignoceric acid (24:0). Research indicates that higher circulating concentrations of these VLSFAs are associated with a lower risk of diabetes. This finding comes from a pooled analysis of prospective cohort studies, where higher levels of 22:0 CoA were linked to reduced incident diabetes risk after adjusting for various factors. This suggests the potential metabolic benefits of 22:0 CoA in regulating glucose metabolism and its importance in dietary considerations for diabetes prevention (Fretts et al., 2019).
Coenzyme A Biosynthesis and Function
Coenzyme A (CoA) plays a central role in the metabolism of carboxylic acids, including both short- and long-chain fatty acids. The biosynthesis and regulation of CoA involve a complex interplay of enzymes and metabolic pathways, underscoring its essential function across various biological processes. Notably, behenoyl CoA, as a specific form of CoA, participates in these metabolic pathways, highlighting its integral role in cellular energy production and fatty acid metabolism. The understanding of CoA biosynthesis provides valuable insights into potential targets for antibacterial drug discovery and the link between metabolic disorders and neurodegenerative diseases (Leonardi et al., 2005).
Potential Therapeutic Applications
The exploration into the synthesis of CoA esters and analogs, including behenoyl CoA, opens up potential therapeutic applications, particularly in the context of neurodegeneration associated with pantothenate kinase deficiency. The development of CoA precursors can offer a strategic approach to circumvent metabolic blocks caused by genetic mutations, offering a pathway to treatment for such disorders. Moreover, the biotechnological production and applications of CoA, including its analogs, demonstrate its versatility in both basic research and clinical contexts, emphasizing its potential in addressing metabolic and neurodegenerative diseases (Di Meo et al., 2017).
CoA and Cardiovascular Health
Research into the effects of dietary behenic acid (22:0) on serum lipid concentrations revealed that despite its low bioavailability, behenic acid significantly influences cholesterol levels. This suggests that behenoyl CoA, by extension, might play a role in cardiovascular health, providing a link between dietary fatty acid intake and cholesterol metabolism. The findings call for a nuanced understanding of behenoyl CoA's effects on lipid profiles and its potential implications for dietary guidelines aimed at cardiovascular disease prevention (Cater & Denke, 2001).
Mechanism of Action
Target of Action
22:0 Coenzyme A, also known as behenoyl Coenzyme A, is a derivative of behenic acid . It primarily targets enzymes such as fatty acyl-CoA reductase (AmFAR1) and ceramide synthase . These enzymes play crucial roles in lipid metabolism and the synthesis of complex lipids in cells.
Mode of Action
Behenoyl Coenzyme A acts as a substrate for the enzymes it targets. It binds to the active sites of these enzymes, facilitating the catalysis of biochemical reactions. For instance, in the case of fatty acyl-CoA reductase, behenoyl Coenzyme A is reduced to a fatty alcohol, while in ceramide synthase, it participates in the synthesis of ceramides .
Biochemical Pathways
Behenoyl Coenzyme A is involved in the fatty acid metabolism and sphingolipid metabolism pathways. In fatty acid metabolism, it is reduced to a fatty alcohol by fatty acyl-CoA reductase. In sphingolipid metabolism, it is used by ceramide synthase to synthesize ceramides, which are essential components of cell membranes and play a role in cell signaling .
Pharmacokinetics
Its metabolism likely involves enzymatic reactions in which it serves as a substrate, and its excretion mechanisms are likely similar to those of other coenzyme A derivatives .
Result of Action
The action of behenoyl Coenzyme A results in the production of fatty alcohols and ceramides. Fatty alcohols are used in the synthesis of waxes and other complex lipids, while ceramides are involved in the formation of cell membranes and cell signaling processes .
Biochemical Analysis
Biochemical Properties
“22:0 Coenzyme A, Behenoyl Coenzyme A (Ammonium Salt), Powder” interacts with various enzymes, proteins, and other biomolecules. It is involved in the condensation of two acetyl-CoA units to form acetoacetyl-CoA . It also plays a pivotal role in lipid and ketone metabolism, as well as protein modification .
Cellular Effects
The compound influences cell function by modulating lipid synthesis and energy metabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism . The effects of “this compound” on cells are largely due to its role in these critical biochemical processes.
Molecular Mechanism
At the molecular level, “this compound” exerts its effects through binding interactions with biomolecules and changes in gene expression . It serves as the major carrier of activated acyl groups within cells, forming reversible thioester bonds with carbon chains of various lengths and structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” can change over time. It has a stability of one year and should be stored at -20°C
Metabolic Pathways
“this compound” is involved in various metabolic pathways. It plays a central role in cell metabolism, post-translational modification, and gene expression . It is also involved in the catabolism of various nutrients within mitochondria and peroxisomes to generate reducing equivalents, energy, and biosynthetic precursors .
Properties
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3/t32-,36?,37+,38+,42-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSMNGMIRQGXTR-CNAHFMJYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H87N10O17P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677197 | |
Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1141.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-95-6 | |
Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.